Intrinsic Cytotoxicity: DM4 vs. DM1 Payload
DM4-SPDP leverages the DM4 payload, which exhibits significantly higher intrinsic cytotoxicity than the commonly used DM1 payload. In vitro, the S-methyl metabolite of DM4 (S-methyl-DM4) demonstrates 20- to 50-fold greater potency than the corresponding DM1 metabolite (S-methyl-DM1) [1]. Direct cytotoxicity assessment of the free payloads against human lung carcinoma A549 cells yields IC50 values of 6.9 ± 6.8 nM for DM4 compared to 35.3 ± 6.6 nM for DM1, representing an approximately 5-fold higher potency for DM4 under these specific conditions [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human tumor cell lines |
|---|---|
| Target Compound Data | DM4 (free payload): IC50 = 6.9 ± 6.8 nM (A549 cells) |
| Comparator Or Baseline | DM1 (free payload): IC50 = 35.3 ± 6.6 nM (A549 cells); S-methyl-DM1: potency 20-50x lower than S-methyl-DM4 |
| Quantified Difference | ~5-fold lower IC50 for DM4 vs DM1 in A549 cells; 20-50x difference in metabolite potency |
| Conditions | A549 human lung carcinoma cell line; metabolite assessment across multiple carcinoma cell lines |
Why This Matters
Higher payload potency at the cellular level can translate to greater efficacy at lower ADC doses, potentially improving the therapeutic index and enabling targeting of antigen-low tumors.
- [1] XARXBIO. (2023). Maytansine derivatives DM1 and DM4 activity comparison. https://www.xarxbio.com View Source
- [2] Nature Precedings. (2015). Table 6: Cell cytotoxicity of DMs and the templates on NL20 and A549 cell lines. https://preview-www.nature.com View Source
